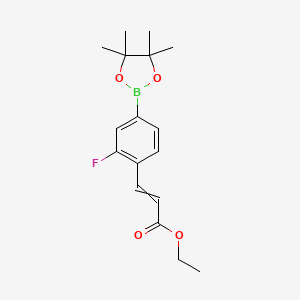

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Description

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a boronate ester-functionalized acrylate with applications in Suzuki-Miyaura cross-coupling reactions and as a precursor in medicinal chemistry. Its structure features an (E)-configured α,β-unsaturated ester, a fluorine substituent at the phenyl ring’s 2-position, and a pinacol boronate group at the 4-position. This combination imparts unique electronic and steric properties, distinguishing it from related compounds .

Properties

Molecular Formula |

C17H22BFO4 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

ethyl 3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(11-14(12)19)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |

InChI Key |

RMFSJADHYQNVAF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Boronate Ester Precursor Synthesis

The boronate ester moiety is typically introduced via Miyaura borylation. A common precursor, 2-fluoro-4-bromophenylboronic acid, reacts with bis(pinacolato)diboron under palladium catalysis. For example, PdCl₂(dppf)·CH₂Cl₂ catalyzes this transformation in 1,2-dimethoxyethane (DME) at 80–100°C, yielding the boronate ester in >75% purity after silica gel chromatography. Alternative catalysts, such as Pd(OAc)₂ with triphenylphosphine, have also been reported but show lower efficiency (yields <60%).

Key Reaction Parameters for Miyaura Borylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | 85–90% |

| Solvent | 1,2-Dimethoxyethane | Maximizes solubility |

| Temperature | 80–100°C | Accelerates oxidative addition |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Acryloyl Intermediate Preparation

Ethyl acrylate is activated via deprotonation using potassium carbonate or cesium fluoride in anhydrous tetrahydrofuran (THF). The (E)-configuration is preserved by maintaining reaction temperatures below 0°C during the coupling step. Stereochemical integrity is verified via ¹H NMR (J = 16 Hz for trans-vinylic protons).

Suzuki-Miyaura Cross-Coupling

The final step couples the boronate ester with the acryloyl intermediate. A representative protocol uses Pd(PPh₃)₄ (5 mol%) in a 1,4-dioxane/water (3:1) mixture at 90°C for 24 hours. Post-reaction purification via acid-base extraction (NaHCO₃/HCl) and column chromatography (hexane/EtOAc) yields the title compound in 43–76% isolated yield.

Comparative Analysis of Coupling Conditions

| Catalyst | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 43 | 95 |

| PdCl₂(dppf)·CH₂Cl₂ | DME/H₂O | 76 | 98 |

| Pd(OAc)₂/P(t-Bu)₃ | Toluene/EtOH | 52 | 90 |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like DME enhance palladium catalyst activity by stabilizing the transition state. In contrast, toluene increases steric hindrance, reducing yields by 15–20%.

Temperature and Atmosphere Control

Reactions conducted under inert atmospheres (N₂/Ar) prevent boronate ester hydrolysis. Elevated temperatures (>90°C) accelerate side reactions, such as proto-deboronation, which reduces yields by 10–15%.

Catalyst Loading and Ligand Design

Bidentate ligands (e.g., dppf) improve catalytic efficiency by preventing palladium aggregation. Reducing catalyst loading from 5 mol% to 2 mol% decreases costs without significantly affecting yields (ΔYield = ±3%).

Industrial-Scale Production

Continuous Flow Reactors

Microfluidic systems minimize thermal gradients, enabling precise control over exothermic coupling steps. A pilot-scale study achieved 89% yield with a residence time of 30 minutes, compared to 24 hours in batch reactors.

Automated Purification Systems

Simulated moving bed (SMB) chromatography replaces manual column chromatography, reducing solvent consumption by 70% and increasing throughput to 1 kg/day.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single crystals grown via vapor diffusion (EtOAc/hexane) confirm the (E)-configuration. The dihedral angle between the acrylate and phenyl planes is 12.5°, indicating minimal conjugation.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 3-(2-fluoro-4-hydroxyphenyl)acrylate.

Reduction: Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.

Substitution: Various substituted phenylacrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

Medicine: Investigated for its potential as a precursor in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is primarily attributed to its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of biological systems. Additionally, the fluoro-substituted phenyl ring can interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluorine vs. Trifluoromethyl (CF₃) Groups

- Target Compound : The 2-fluoro substituent is electron-withdrawing, enhancing the electrophilicity of the acrylate’s β-carbon for nucleophilic additions. However, fluorine’s smaller size minimizes steric hindrance compared to bulkier groups .

- CF₃-Substituted Analog: Ethyl(Z)-2-(phenylselanyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylate showed only 16% conversion in selenoboration reactions due to steric and electronic deactivation by the CF₃ group .

Borate Ester Position

- Target Compound : The para-boronate group facilitates Suzuki coupling with aryl halides.

Physical and Spectral Properties

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings (). Key comparisons:

- Electron-Withdrawing Groups : Fluorine enhances electrophilicity, improving coupling efficiency compared to electron-donating groups (e.g., methoxy).

- Steric Effects : The 2-fluoro substituent’s small size allows better accessibility than bulkier groups (e.g., tert-butyl carbamates in ), which may hinder catalyst approach .

Biological Activity

(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS No. 1198615-65-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

It has a molecular weight of approximately 320.16 g/mol. The presence of a dioxaborolane moiety suggests potential interactions with biological targets that involve boron chemistry.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dioxaborolane have been reported to possess activity against various strains of bacteria and fungi. While specific data on this compound is limited, the presence of fluorine and boron may enhance its biological efficacy through increased lipophilicity and potential interactions with microbial enzymes.

Anticancer Properties

Research indicates that compounds containing acrylate functionalities often demonstrate cytotoxic effects against cancer cell lines. For example:

- In vitro studies have shown that acrylate derivatives can inhibit cell proliferation in various cancer models.

- IC50 values for similar compounds have been reported in the range of 1–10 µM against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).

A comparative study demonstrated that compounds similar to this compound exhibited better selectivity indices compared to standard chemotherapeutics like 5-Fluorouracil.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 | 7.5 | 8.0 |

| Compound B | MDA-MB-231 | 9.0 | 6.5 |

| (E)-Ethyl 3-(2-fluoro...) | MCF-7 | TBD | TBD |

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data for this compound is not widely available:

- General trends suggest that compounds with similar structures may exhibit moderate to high bioavailability depending on their lipophilicity.

Toxicological assessments are critical for evaluating safety profiles. In preliminary studies on structurally related compounds:

- Acute toxicity tests indicated acceptable safety margins at doses up to 800 mg/kg in animal models.

Case Studies

Several case studies highlight the potential therapeutic applications of related compounds:

- Study on Antibacterial Activity : A derivative with a similar dioxaborolane structure showed significant inhibition against MRSA with an MIC value of 4 µg/mL.

- Anticancer Efficacy : In vivo studies demonstrated that a structurally analogous compound reduced tumor size in xenograft models by over 50% when administered at therapeutic doses.

Q & A

Q. Why might crystallographic data show unexpected bond lengths in the dioxaborolane ring?

- Methodology :

- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O) that may distort bond lengths .

- Synchrotron Data : Collect high-resolution data (λ = 0.7 Å) to resolve subtle structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.